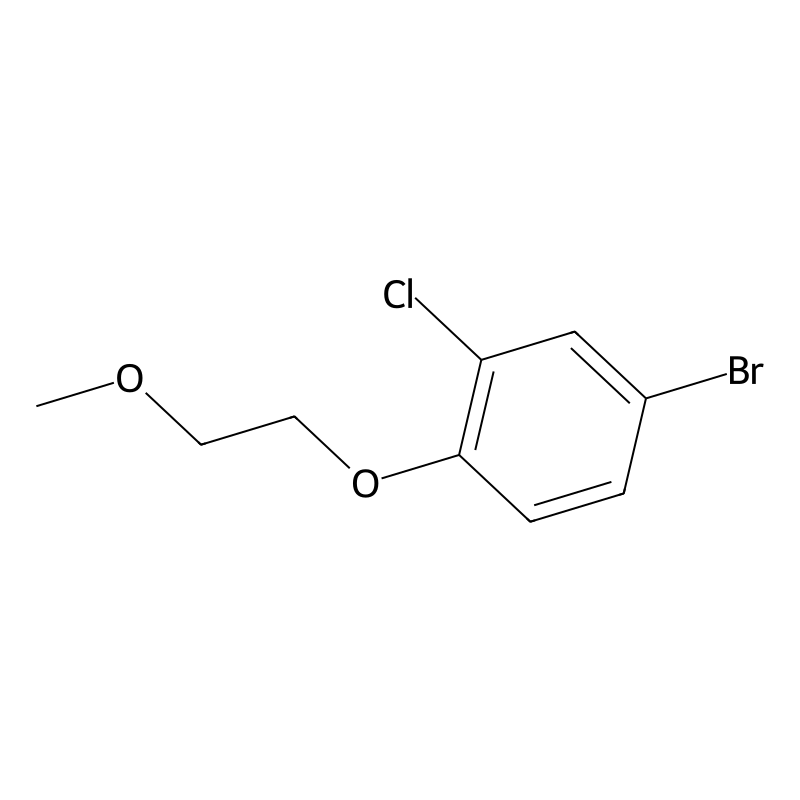

4-Bromo-2-chloro-1-(2-methoxyethoxy)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of SGLT2 Inhibitors

Field: Pharmaceutical Chemistry

Results: The preparation was run successfully on approximately 70 kg/batch with the total yield of 24%.

Organic Building Blocks

4-Bromo-2-chloro-1-(2-methoxyethoxy)benzene is an organic compound characterized by a benzene ring with bromine and chlorine substituents, along with a methoxyethoxy functional group. Its molecular formula is CHBrClO, and it has a molecular weight of approximately 279.56 g/mol. This compound is notable for its unique combination of halogen atoms and ether functionality, which contribute to its distinct chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry.

There is no current information available regarding a specific mechanism of action for 4-Bromo-2-chloro-1-(2-methoxyethoxy)benzene in biological systems.

Due to the absence of specific data, it is advisable to handle this compound with caution, assuming similar properties to other halogenated aromatic compounds. Some potential hazards include:

- Electrophilic Aromatic Substitution (EAS): The presence of halogen substituents can activate the aromatic ring towards further substitution reactions.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, allowing for the formation of new compounds.

- Free Radical Reactions: The compound can participate in free radical bromination, influencing its reactivity and interaction with other molecules .

The biological activity of 4-Bromo-2-chloro-1-(2-methoxyethoxy)benzene is of significant interest due to its potential therapeutic applications. Preliminary studies suggest that this compound may interact with various biological targets through mechanisms such as:

- Modulation of Enzyme Activity: It may influence enzymatic pathways involved in drug metabolism or bio

Several synthetic routes exist for producing 4-Bromo-2-chloro-1-(2-methoxyethoxy)benzene:

- Starting Material: The synthesis typically begins with 4-bromo-2-chloroanisole.

- Alkylation Reaction: The methoxyethoxy group is introduced via an alkylation reaction using 2-chloroethanol in the presence of a strong base, such as potassium carbonate.

- Purification: After the reaction, purification methods like recrystallization or column chromatography are employed to isolate the desired product.

4-Bromo-2-chloro-1-(2-methoxyethoxy)benzene has several notable applications:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Medicinal Chemistry: The compound is investigated for potential pharmaceutical applications due to its unique structural characteristics.

- Material Science: It may be used in developing specialty chemicals and materials .

Interaction studies focus on how 4-Bromo-2-chloro-1-(2-methoxyethoxy)benzene interacts with various biological molecules or systems. These interactions may include:

- Binding Affinity Studies: Evaluating how the compound binds to specific enzymes or receptors.

- Cellular Uptake: Investigating how well the compound penetrates cell membranes and its subsequent effects on cellular processes .

Such studies are crucial for understanding the compound's role in biological systems and its potential therapeutic effects.

Several compounds share structural similarities with 4-Bromo-2-chloro-1-(2-methoxyethoxy)benzene. Here are some comparable compounds along with their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Bromo-2-fluoro-1-(2-methoxyethoxy)benzene | CHBrFO | Contains fluorine instead of chlorine |

| 4-Chloro-2-bromo-1-(2-methoxyethoxy)benzene | CHBrClO | Different halogen substitution pattern |

| 4-Bromo-1-(2-methoxyethyl)benzene | CHBrO | Lacks chlorine substitution |

Uniqueness

The uniqueness of 4-Bromo-2-chloro-1-(2-methoxyethoxy)benzene lies in its specific combination of bromine and chlorine substituents along with the methoxyethoxy group. This configuration imparts distinct chemical reactivity and biological properties compared to its analogs, making it a subject of interest in both synthetic and medicinal chemistry .

This comprehensive overview highlights the significance of 4-Bromo-2-chloro-1-(2-methoxyethoxy)benzene in various fields of research and its potential applications, emphasizing its role as a versatile building block in organic synthesis.